molecular formula C12H18O B8254258 o-Cyclohexenylcyclohexanone

o-Cyclohexenylcyclohexanone

Cat. No. B8254258
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-NSHDSACASA-N
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Description

O-Cyclohexenylcyclohexanone is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition and Surfactant Properties

o-Cyclohexenylcyclohexanone has been studied for its potential use as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Research indicates that it exhibits Langmuir adsorption at both solution-air and solution-steel interfaces. This suggests that this compound's adsorption on steel is mainly driven by hydrophobic interactions with the solution rather than direct interaction with steel. The compound also shows promise as a surfactant at the solution-air interface, indicating its potential in modifying surface properties in various applications (Ostapenko, Gloukhov, & Bunev, 2014).

Catalysis and Chemical Synthesis

The compound has been a subject of interest in catalysis and chemical synthesis:

  • Selective Hydrogenation: this compound's derivatives, such as cyclohexanone, have been used as intermediates in various chemical synthesis processes. For instance, research has shown that Pd nanoparticles supported on mesoporous graphitic carbon nitride can catalyze the selective hydrogenation of phenol to cyclohexanone under mild conditions, achieving high conversion and selectivity rates (Wang, Yao, Li, Su, & Antonietti, 2011).
  • Deoxygenation and Hydrodeoxygenation: Studies have explored the use of this compound and its derivatives in the deoxygenation and hydrodeoxygenation processes, essential in bio-fuel production and the conversion of lignin-derived bio-oils. The compound has shown high activity and selectivity in these processes, indicating its importance in producing hydrocarbon-rich products (Bakhtyari, Rahimpour, & Raeissi, 2020).

Material Science and Nanotechnology

This compound and its derivatives have been utilized in material science and nanotechnology. For example, cyclohexanol, a derivative, has been used as a carbon precursor in the synthesis of multiwall carbon nanotubes, showing potential in reducing the formation of amorphous carbon and enhancing the purity of the nanotubes (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).

properties

IUPAC Name

(2S)-2-(cyclohexen-1-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)[C@@H]2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
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o-Cyclohexenylcyclohexanone
Reactant of Route 6
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